3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide
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Overview
Description
3-(2,4-Dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide: is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a naphthyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Coupling Reactions: The dimethoxyphenyl and naphthyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction of an amine with an activated carboxylic acid derivative (e.g., an acid chloride or ester).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the nitro groups would produce amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a valuable tool for investigating the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, catalysts, and other products that require specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxyphenyl)-N-phenyl-2-(2H-tetrazol-5-yl)propanamide
- 3-(2,4-Dimethoxyphenyl)-N-(2-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 3-(2,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Uniqueness
Compared to similar compounds, 3-(2,4-dimethoxyphenyl)-N-1-naphthyl-2-(2H-tetrazol-5-yl)propanamide stands out due to the presence of the naphthyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a unique candidate for further research and development.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-naphthalen-1-yl-2-(2H-tetrazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-29-16-11-10-15(20(13-16)30-2)12-18(21-24-26-27-25-21)22(28)23-19-9-5-7-14-6-3-4-8-17(14)19/h3-11,13,18H,12H2,1-2H3,(H,23,28)(H,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBAENTVDPIHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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